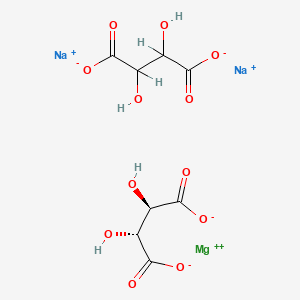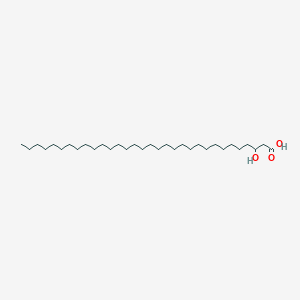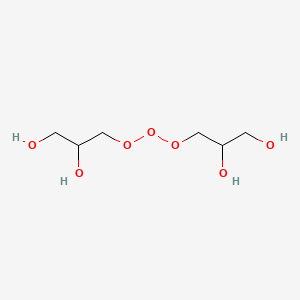
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate is a chemical compound with the molecular formula C3H8N4O5S and a molecular weight of 212.18 g/mol . This compound is known for its unique structure, which includes both amino and oxo groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a carbonyl compound, followed by sulfonation to introduce the sulphate group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate involves its interaction with specific molecular targets. The amino and oxo groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4,5-Diamino-2,4-dihydro-3-oxopyrazole sulphate can be compared with other similar compounds, such as:
4,5-Diamino-2,4-dihydro-3-oxopyrazole: Lacks the sulphate group, which may affect its solubility and reactivity.
2,4-Dihydro-3-oxopyrazole: Lacks the amino groups, which significantly alters its chemical properties and applications.
Properties
CAS No. |
33295-85-1 |
|---|---|
Molecular Formula |
C3H8N4O5S |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/C3H6N4O.H2O4S/c4-1-2(5)6-7-3(1)8;1-5(2,3)4/h1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
InChI Key |
WPNDHEHMBKGTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
Related CAS |
93982-48-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)




![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)




